L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of amino acids cysteine, proline, glycine, and ornithine, with a diaminomethylidene group attached to the ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. This compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-L-cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Arginyl-L-cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine
Uniqueness
L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
915717-23-6 |
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Molecular Formula |
C16H29N7O5S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C16H29N7O5S/c17-9(8-29)14(26)23-6-2-4-11(23)13(25)21-7-12(24)22-10(15(27)28)3-1-5-20-16(18)19/h9-11,29H,1-8,17H2,(H,21,25)(H,22,24)(H,27,28)(H4,18,19,20)/t9-,10-,11-/m0/s1 |
InChI Key |
MKJXDQMJVDNHTP-DCAQKATOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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